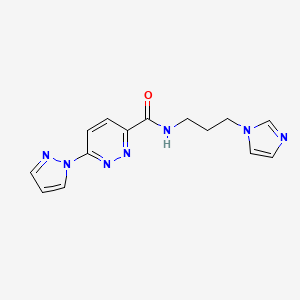

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex molecule that likely exhibits a heterocyclic structure containing imidazole and pyrazole moieties attached to a pyridazine ring. This type of structure is often seen in compounds with potential biological activities, such as antimicrobial properties. The presence of multiple nitrogen-containing rings in the molecule suggests that it could interact with various biological targets through hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be achieved through palladium-catalyzed amidation reactions. Paper describes a facile synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines using a Pd-catalyzed amide coupling reaction, which allows for substitution at specific positions on the heterocyclic rings. This method could potentially be adapted for the synthesis of the compound , given its structural similarities to the compounds mentioned in the paper.

Molecular Structure Analysis

The molecular structure of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be characterized by its heterocyclic core and the arrangement of its substituents. The imidazole and pyrazole rings are known for their aromaticity and electron-rich nature, which could influence the electronic properties of the molecule. The spatial arrangement of these rings, along with the propyl linker, would determine the overall three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be influenced by the presence of the imidazole and pyrazole rings. These rings can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, due to the electron-rich nitrogen atoms. The amide group in the molecule could also be involved in reactions such as hydrolysis or amide bond formation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and could exhibit moderate solubility in polar solvents due to the presence of multiple nitrogen atoms capable of hydrogen bonding. The molecule's stability, melting point, and boiling point would be influenced by the rigidity of the heterocyclic framework and the nature of the substituents.

Relevant Case Studies

While there are no direct case studies provided for the specific compound N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, paper discusses the green synthesis and antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds share structural features with the compound and have been shown to exhibit promising antimicrobial activity. The synthesis and biological evaluation of such compounds could serve as a relevant case study for understanding the potential applications of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in medicinal chemistry.

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c22-14(16-5-1-8-20-10-7-15-11-20)12-3-4-13(19-18-12)21-9-2-6-17-21/h2-4,6-7,9-11H,1,5,8H2,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMFOCKLXPQMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)